molecular formula C20H34O5 B1262421 8-iso Prostaglandin E1

8-iso Prostaglandin E1

Katalognummer: B1262421
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: GMVPRGQOIOIIMI-RQCFOJISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is a complex organic compound that belongs to the family of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various physiological processes, including inflammation, smooth muscle function, and the regulation of blood flow.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Oxidation: Introduction of the oxo group at the 9th position.

    Hydroxylation: Addition of hydroxyl groups at the 11th and 15th positions.

    Isomerization: Ensuring the correct stereochemistry at the 8th position.

    Esterification: Formation of the prost-13E-en-1-oic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or advanced organic synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form various derivatives.

    Reduction: Reduction reactions can modify the oxo and hydroxyl groups.

    Substitution: Functional groups can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidized Derivatives: Compounds with additional oxo groups.

    Reduced Derivatives: Compounds with altered hydroxyl groups.

    Substituted Analogs: Compounds with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is used as a starting material for the synthesis of various prostaglandin analogs

Biology

In biological research, this compound is used to study the role of prostaglandins in cellular processes. It helps in understanding how these molecules influence cell signaling, inflammation, and other physiological functions.

Medicine

Medically, this compound and its analogs are investigated for their potential therapeutic effects. They are studied for their ability to modulate inflammation, pain, and other conditions related to prostaglandin activity.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and other products that leverage its unique properties.

Wirkmechanismus

The mechanism of action of 9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid involves binding to specific prostaglandin receptors on cell surfaces. This binding triggers a cascade of intracellular signaling pathways that lead to various physiological effects. The compound primarily targets pathways involved in inflammation, smooth muscle contraction, and blood flow regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Prostaglandin E2: Another prostaglandin with similar physiological effects but different structural features.

    Prostaglandin F2alpha: Known for its role in smooth muscle contraction and reproductive processes.

    Prostaglandin D2: Involved in allergic reactions and sleep regulation.

Uniqueness

9-Oxo-11alpha,15S-dihydroxy-(8beta)-prost-13E-en-1-oic acid is unique due to its specific structural configuration and the particular combination of functional groups. This uniqueness allows it to interact with specific receptors and pathways, leading to distinct physiological effects.

Eigenschaften

Molekularformel

C20H34O5

Molekulargewicht

354.5 g/mol

IUPAC-Name

7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17?,19+/m0/s1

InChI-Schlüssel

GMVPRGQOIOIIMI-RQCFOJISSA-N

Isomerische SMILES

CCCCC[C@@H](/C=C/C1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O

Kanonische SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Synonyme

8-iso-PGE1
iso-PGE1
isoprostaglandin E1
isoprostaglandin E1, (8beta,11alpha,12alpha,13E,15S)-isomer
isoprostaglandin E1, (8beta,11beta,12alpha,13E,15R)-isomer
isoprostaglandin E1, (8beta,11beta,12alpha,13E,15S)-isome

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.